molecular formula C18H19F3N2O4S B2544821 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351594-74-5

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No. B2544821
CAS RN: 1351594-74-5
M. Wt: 416.42
InChI Key: OJYVEVDQUSWFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide and related compounds have been explored in the synthesis of polymers, particularly poly(p-benzamide) with defined molecular weight and low polydispersity. The synthesis of unprecedented block copolymer containing aramide demonstrates the potential of these compounds in creating well-defined aromatic polyamides. These polyamides exhibit low polydispersity and controlled molecular weight, making them suitable for various applications in materials science, including the synthesis of soluble block copolymers of poly(N-octyl-p-benzamide) and poly(p-benzamide) (Yokozawa et al., 2002).

Pharmacological Research

In pharmacological research, compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide have been investigated for their potential as antidepressants and in the study of oxidative metabolism. For instance, Lu AA21004, a novel antidepressant, has been studied for its metabolic pathways in human liver microsomes, revealing insights into the drug's metabolism and potential interactions within the body (Hvenegaard et al., 2012).

Natural Product Research

The study of natural products has also benefited from the investigation of benzamide derivatives. New benzamide derivatives isolated from Limonia acidissima have shown inhibitory effects on nitric oxide production in microglia cells, highlighting their potential in anti-inflammatory and neuroprotective therapies (Kim et al., 2009).

Material Science

The development of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain showcases another application of these compounds in materials science. These polyimides exhibit good solubility in strong organic solvents, high thermal stability, and good transparency, making them suitable for advanced material applications (Liu et al., 2002).

Anticonvulsant Activity

Research into the anticonvulsant activity of related benzamide derivatives has provided insights into potential treatments for epilepsy. For example, 4-amino-N-(2-ethylphenyl)benzamide and its analogues have shown efficacy in anticonvulsant models, suggesting the therapeutic potential of these compounds in managing seizure disorders (Lambert et al., 1995).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-23(2)28(26,27)15-9-5-13(6-10-15)17(25)22-11-16(24)12-3-7-14(8-4-12)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYVEVDQUSWFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.